molecular formula C10H12ClN B1143542 3-Methyl-3,4-dihydroisoquinoline CAS No. 14123-78-5

3-Methyl-3,4-dihydroisoquinoline

Cat. No. B1143542
CAS RN: 14123-78-5
M. Wt: 181.66198
InChI Key:
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Description

3-Methyl-3,4-dihydroisoquinoline (MDHIQ) is a heterocyclic compound that belongs to the class of isoquinolines. It is a derivative of the natural product tetrahydropapaveroline, which is found in opium poppy. MDHIQ has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities.

Scientific Research Applications

  • Synthesis and Physico-Chemical Properties : 3-Methyl-3,4-dihydroisoquinolines have been synthesized, and their crystal and molecular structures analyzed. These compounds exhibit interesting tautomeric forms and have been studied using IR, UV, and NMR spectroscopy (Davydov et al., 1993).

  • Synthesis from Eugenol : Researchers have developed methods to obtain 3-Methyl derivatives of 3,4-dihydroisoquinoline starting from eugenol, a natural compound found in clove oil, highlighting potential routes for synthesizing these compounds from natural sources (Shklyaev et al., 2011).

  • Application in Alkaloid Synthesis : These compounds have been used in the synthesis of alkaloids, particularly protoberberines. The study demonstrates the reaction of 3,4-dihydroisoquinolines with various anions to produce these biologically significant compounds (Warrener et al., 1998).

  • Antitumor Activity : Certain 3,4-dihydroisoquinolines have been synthesized and evaluated for their antitumor activities. These compounds showed moderate antitumor activities in vitro, suggesting potential for pharmaceutical applications (Zhu et al., 2011).

  • Inhibition of Catechol-O-Methyltransferase : A study found that derivatives of 3,4-dihydroisoquinoline related to dopamine can inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of certain neurotransmitters. This indicates potential applications in neurological and psychiatric disorders (Cheng et al., 1987).

  • Chiral-Optical Properties : The synthesis and chiral-optical properties of 3-Methyl-3,4-dihydroisoquinoline-1-thione have been explored, demonstrating the compound's potential in chiral chemistry applications (Potapov et al., 1976).

properties

IUPAC Name

3-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHXJMZMGXQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301496
Record name 3,4-Dihydro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,4-dihydroisoquinoline

CAS RN

14123-78-5
Record name 3,4-Dihydro-3-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
78
Citations
GR Clemo, JH Turnbull - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… phenyl-3-methyl-3 : 4-dihydroisoquinoline (50 mg.) was hydrogenated in dilute hydrochloric acid solution using palladium chloride (20 mg.) and charcoal as above. The hydrochloiide of …
Number of citations: 3 pubs.rsc.org
J Mangas-Sanchez, E Busto… - Catalysis Science & …, 2012 - pubs.rsc.org
A new divergent and asymmetric synthetic route has been developed for the production of enantiomerically pure isocoumarin and isoquinoline derivatives. Stereoselective formation of 2…
Number of citations: 15 pubs.rsc.org
A Terada - Memoirs of the Kyushu Institute of Technology …, 1980 - kyutech.repo.nii.ac.jp
As part of search for a potential new type of antimalarial, a number of amine and diamine derivatives were prepared from the reaction of 1-alkyl-and 1-aryl-substituted-3-bromomethyl-3-…
Number of citations: 2 kyutech.repo.nii.ac.jp
T Kametani, K Ohtsuki, M Fukui - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
Judging from the above ideas, the additional 2/3 of proton seems to be necessary for completing the reaction, so a few drops of cone. H2804 was added to the reaction mixture, but the …
Number of citations: 3 www.jstage.jst.go.jp
DF Vargas, EL Larghi… - European Journal of …, 2018 - Wiley Online Library
A convenient one pot microwave‐assisted 6π‐electron cyclization/aromatization approach toward 3‐methylisoquinolines is reported. The starting 1‐azatriene derivatives were prepared …
YV Shklyaev, AA Smolyak, AA Gorbunov - Russian Journal of Organic …, 2011 - Springer
3-Methyl derivatives of 1-substituted 3,4-dihydroisoquinoline were obtained proceeding from eugenol and its methyl ether. The propylene oxide in a three-component reaction with …
Number of citations: 11 link.springer.com
M Milusheva, V Gledacheva, I Stefanova, S Nikolova - Molbank, 2023 - mdpi.com
This article concerns the synthesis and in silico evaluation of 1-(2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydrogioquinoline (DIQ). A variety of in silico simulations were applied to …
Number of citations: 0 www.mdpi.com
VM Potapov, VM Dem'yanovich, LD Solov'eva… - Chemistry of …, 1976 - Springer
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione was obtained by sulfuration of (+)-3-methyl-3,4-dihydroisoquinolone with phosphorus pentasulfide or by cyclization of (+)-α-benzylethyl …
Number of citations: 3 link.springer.com
S Zou, L Pan, T Xue, H Huang, S Geng, JJ Ding, FY Fu… - Chemical Papers, 2021 - Springer
We had developed a visible light-catalyzed green synthesis method of 3-position substituted 3,4-dihydroisoquinoline-1(2H)-one compounds without metal participation, and initially …
Number of citations: 1 link.springer.com
WS Ide, JS Buck - Journal of the American Chemical Society, 1940 - ACS Publications
It has been shown that bromine converts the monothioanilide of carbethoxyethylmalonate into benzothiazoylmalonic ester, which is changed by hydrolysis into methylbenzothiazole. …
Number of citations: 9 pubs.acs.org

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